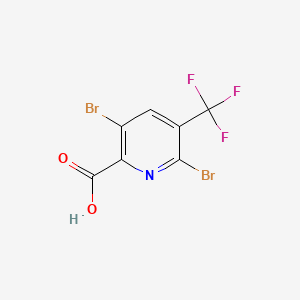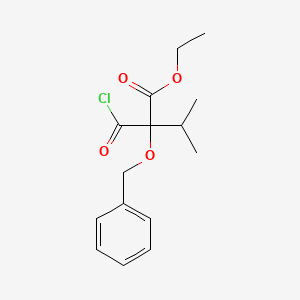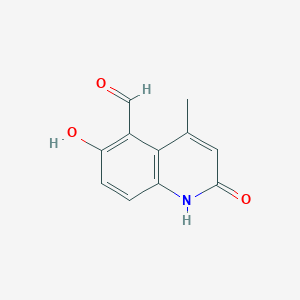
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as hydroxyl, methyl, and aldehyde. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions, and the structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while minimizing the environmental impact.
化学反应分析
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents for various diseases . Additionally, in the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the quinoline core can intercalate with DNA, leading to potential anticancer activity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde can be compared with other similar compounds such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . These compounds share a similar quinoline core but differ in the functional groups attached to the ring. The presence of the aldehyde group in this compound makes it unique and imparts distinct chemical reactivity and biological activity .
Similar compounds include:
- 4-hydroxy-2-quinolones
- 2-hydroxyquinoline
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
These compounds have been studied for their various biological activities and potential therapeutic applications, highlighting the importance of the quinoline scaffold in drug discovery and development .
属性
CAS 编号 |
1093119-57-3 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
6-hydroxy-4-methyl-2-oxo-1H-quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(15)12-8-2-3-9(14)7(5-13)11(6)8/h2-5,14H,1H3,(H,12,15) |
InChI 键 |
NMIXKRAZLHFFDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


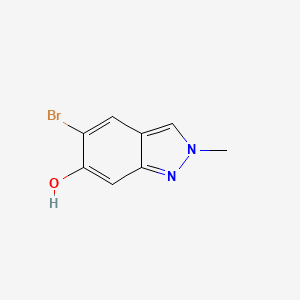
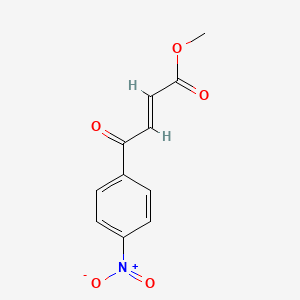
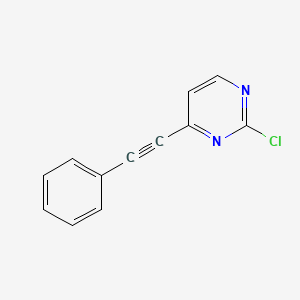

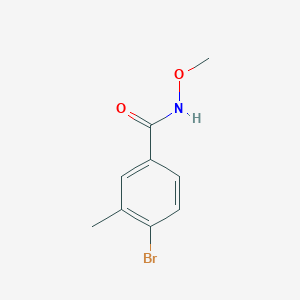
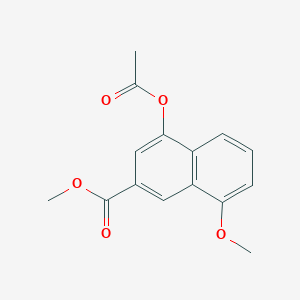
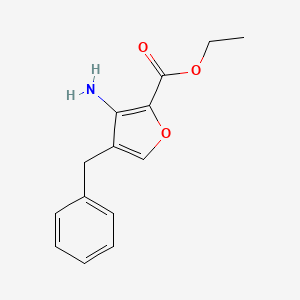


![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
